molecular formula C14H25NO2 B2890851 Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate CAS No. 2248272-11-7

Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate

Cat. No. B2890851
CAS RN: 2248272-11-7
M. Wt: 239.359
InChI Key: VTHYNTSVBFYXHL-UHFFFAOYSA-N
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Description

“Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate” likely refers to a compound that contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. The “tert-butyl” and “carboxylate” groups are substituents on this backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable quinoline derivative with a tert-butyl group and a carboxylate group. This could potentially be achieved through a variety of organic reactions, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline backbone with a tert-butyl group and a carboxylate group as substituents. The exact structure would depend on the positions of these substituents on the quinoline ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the quinoline backbone and the tert-butyl and carboxylate substituents. The quinoline ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The tert-butyl group is relatively inert, but can be oxidized under certain conditions. The carboxylate group is a good nucleophile and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water. The tert-butyl group could increase the compound’s hydrophobicity and decrease its solubility in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it is reactive, it could pose a risk of chemical burns .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h10-12,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHYNTSVBFYXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl decahydroquinoline-4-carboxylate

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